molecular formula C14H22NO5P B14523542 Heptyl 4-nitrophenyl methylphosphonate CAS No. 62704-83-0

Heptyl 4-nitrophenyl methylphosphonate

Cat. No.: B14523542
CAS No.: 62704-83-0
M. Wt: 315.30 g/mol
InChI Key: MYKHPUPWTFFYDJ-UHFFFAOYSA-N
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Description

Heptyl 4-nitrophenyl methylphosphonate is an organophosphorus compound characterized by the presence of a heptyl group, a 4-nitrophenyl group, and a methylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of heptyl 4-nitrophenyl methylphosphonate may involve large-scale batch or continuous processes, utilizing automated reactors and stringent quality control measures. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-nitrophenyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The heptyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield heptyl 4-aminophenyl methylphosphonate, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Mechanism of Action

The mechanism of action of heptyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the phosphonate moiety, which mimics the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Properties

CAS No.

62704-83-0

Molecular Formula

C14H22NO5P

Molecular Weight

315.30 g/mol

IUPAC Name

1-[heptoxy(methyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C14H22NO5P/c1-3-4-5-6-7-12-19-21(2,18)20-14-10-8-13(9-11-14)15(16)17/h8-11H,3-7,12H2,1-2H3

InChI Key

MYKHPUPWTFFYDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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